molecular formula C9H9F3N2O3 B15316920 (r)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol

(r)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B15316920
M. Wt: 250.17 g/mol
InChI Key: HIBQVSCCGHUXBL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amination: The amino group is introduced through reductive amination or other amination techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and trifluoromethyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3-nitrophenyl)ethanol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-Amino-2-(3-trifluoromethylphenyl)ethanol: Lacks the nitro group, affecting its reactivity and applications.

    2-Amino-2-(3-nitro-5-methylphenyl)ethanol: The methyl group replaces the trifluoromethyl group, altering its chemical behavior.

Uniqueness

The presence of both the nitro and trifluoromethyl groups in ®-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol makes it unique

Properties

Molecular Formula

C9H9F3N2O3

Molecular Weight

250.17 g/mol

IUPAC Name

(2R)-2-amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F3N2O3/c10-9(11,12)6-1-5(8(13)4-15)2-7(3-6)14(16)17/h1-3,8,15H,4,13H2/t8-/m0/s1

InChI Key

HIBQVSCCGHUXBL-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])[C@H](CO)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.